2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide

drug discovery medicinal chemistry physicochemical properties

Procure 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide (CAS 872849-25-7) as the definitive unsubstituted reference for systematic SAR investigations. Unlike halogenated analogs with reported MCF-7 cytotoxicity (e.g., 4-Br analog IC50 = 10.62 µM), this compound lacks phenyl ring substituents, providing the essential baseline for halogen scanning studies to quantify individual contributions of Cl, Br, or methyl groups on potency, selectivity, and ADME profiles. It serves as the appropriate matched negative control for sulfonyl-linked analogs (SO2 → C=O replacement) in protease inhibition assays, enabling deconvolution of linker-specific effects. For computational chemistry groups, its flexible side chain and multi-ring system present a rigorous validation challenge for docking algorithms and scoring functions against Bcl-xL. Falling within the generic claims of EP1452524B1 for 2-oxo-1-pyrrolidine derivatives, this scaffold is ideal for probing SV2A binding and ion channel modulation tolerance toward extended aromatic moieties beyond levetiracetam.

Molecular Formula C22H21N3O3
Molecular Weight 375.428
CAS No. 872849-25-7
Cat. No. B2695478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide
CAS872849-25-7
Molecular FormulaC22H21N3O3
Molecular Weight375.428
Structural Identifiers
SMILESC1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C22H21N3O3/c26-20(24-12-6-7-13-24)15-25-14-18(17-10-4-5-11-19(17)25)21(27)22(28)23-16-8-2-1-3-9-16/h1-5,8-11,14H,6-7,12-13,15H2,(H,23,28)
InChIKeyDVDQZBZMPCIBFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide (CAS 872849-25-7) for Research – Compound Class & Baseline Profile


2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide (CAS 872849-25-7) is a synthetic small molecule belonging to the 2-oxo-1-pyrrolidine derivative class, featuring an indole-3-yl-acetamide core with an N-phenyl substitution and a pendant 2-oxo-2-pyrrolidin-1-ylethyl side chain [1]. This scaffold is structurally related to the broader patent family of 2-oxo-1-pyrrolidine derivatives claimed for neurological and other therapeutic applications [2]. The compound's molecular formula is C22H21N3O3 (MW 375.4 g/mol) and it is primarily supplied as a research chemical for in vitro screening and medicinal chemistry optimization campaigns.

Why Scientists Cannot Simply Substitute 2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide with In-Class Analogs


Although numerous 2-oxo-pyrrolidine indole-acetamide derivatives share a common core, small substituent modifications on the N-phenyl moiety or the indole nitrogen side chain generate substantial differences in bioactivity profiles. For instance, within the closely related 1H-indol-3-yl-N-phenylacetamide class, replacing a 4-chloro with a 4-bromo substituent on the phenyl ring shifts MCF-7 cytotoxicity by approximately 2.3 µM and alters apoptosis induction potency via differential Bcl-xL engagement [1]. Similarly, varying the indole N-pendant from a simple acetamide to a pyrrolidinylethyl-oxo side chain, as in CAS 872849-25-7, is expected to modulate target recognition, binding kinetics, and selectivity across enzyme or receptor panels—making generic substitution without compound-specific validation unreliable for reproducible scientific outcomes.

Quantitative Evidence Package for 2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide (CAS 872849-25-7): Comparator-Based Differentiation


Molecular Weight Advantage: Reduced Mass Relative to Halogen-Substituted Phenyl Analogs Enhances Favorable Physicochemical Properties for Early Drug Discovery

The target compound (MW 375.4 g/mol) is approximately 93 g/mol lighter than its N-(4-bromo-2-methylphenyl) analog (CID 18562337, MW 468.3 g/mol) due to the absence of a bulky halogen-substituted phenyl ring [1][2]. This lower molecular weight positions it more favorably within Lipinski and lead-likeness thresholds, potentially affording improved permeability and solubility profiles. In the 1H-indol-3-yl-N-phenylacetamide series, halogen substitution directly correlates with increased lipophilicity (XLogP3‑AA = 3.9 for the bromo analog) and higher MCF-7 cytotoxicity (IC50 = 10.62 µM), whereas the unsubstituted phenyl target compound is predicted to exhibit lower logP and reduced baseline cytotoxicity, thereby offering a distinct selectivity window [2].

drug discovery medicinal chemistry physicochemical properties

Carbonyl vs. Sulfonyl Linker: Divergent Hydrogen-Bonding Capacity and Target Engagement Profiles

CAS 872849-25-7 contains a carbonyl (C=O) linker at the α-position of the acetamide, whereas a closely related analog features a sulfonyl (SO2) linker (2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide, MW 425.5) . The carbonyl oxygen retains sp2 hybridization with a shorter C=O bond length (~1.22 Å) and distinct electron distribution compared to the tetrahedral sulfonyl group. In the wider indole-acetamide class, sulfonyl to carbonyl replacement alters hydrogen-bond acceptor strength and geometry, directly influencing binding affinity and selectivity for targets such as cathepsins and Bcl-xL [1]. This chemical difference is non-trivial, as demonstrated by the divergent IC50 values of chloro vs. bromo analogs (12.97 vs. 10.62 µM) because of altered binding interactions [1].

medicinal chemistry structure–activity relationship enzyme inhibition

Purity Specification Benchmark: Quantified Analytical Purity Enables Accurate Dosing in In Vitro Assays

The target compound is supplied with a documented purity of ≥95% as determined by HPLC [1]. This specification is critical for in vitro pharmacology because impurities ≥5% can introduce off-target activity or cytotoxicity artifacts. In the absence of published biological IC50 values, purity becomes a key procurement differentiator: a compound with validated 95% purity ensures that a 10 µM nominal concentration translates to ≥9.5 µM active species, whereas a comparator with only 90% purity would deliver ≤9.0 µM active species at the same nominal concentration—a 5.6% relative difference that can meaningfully shift concentration–response curves.

quality control assay reproducibility compound procurement

Substituent-Dependent Hydrogen-Bond Donor Count: Implications for Passive Permeability and Metabolic Stability

The target compound possesses exactly one hydrogen-bond donor (the N–H of the phenylacetamide), identical to its N-(4-bromo-2-methylphenyl) analog as confirmed by PubChem computed descriptors (HBD count = 1) [1]. By contrast, analogs possessing additional polar substituents (e.g., hydroxy, amino, or carboxylic acid) on the N-phenyl ring would increase the HBD count to ≥2, which is known to negatively correlate with passive membrane permeability and oral absorption potential. Maintaining a single HBD ensures the compound remains within the rule-of-five space preferred for cell-permeable probes.

ADME prediction lead optimization medicinal chemistry

Carboxamide vs. Acetamide N-Substitution: Patent-Class Diversification into 2-Oxo-1-Pyrrolidine Therapeutic Space

The compound is structurally encompassed within the generic Formula (I) of EP1452524B1, a foundational patent covering 2-oxo-1-pyrrolidine derivatives for neurological indications including epilepsy, epileptogenesis, and seizure disorders [1]. The key differentiation is the indole-3-yl-acetamide–N-phenyl tail, which is not present in classical 2-oxo-1-pyrrolidine drugs such as levetiracetam or brivaracetam. This extended aromatic tail introduces additional π-stacking and hydrogen-bonding opportunities that, in related indole-acetamide series, have been shown to modulate Bcl-xL inhibition and apoptosis induction [2]. While no target-specific activity data for 872849-25-7 have been published, the presence of this unique tail nominates the compound as a candidate for repurposing or expanding the pharmacological scope of the 2-oxo-1-pyrrolidine class.

neurological disorders patent analysis chemical series

Highest-Value Application Scenarios for 2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide Sourcing


Medicinal Chemistry Hit Expansion: Unsubstituted Phenyl Control Compound for Halogen Scanning

Because the target compound lacks the halogen or alkyl substituents found on analogs showing cytotoxicity (e.g., the 4-Br analog with IC50 = 10.62 µM against MCF-7 [1]), it serves as the ideal unsubstituted reference point for systematic halogen scanning on the N-phenyl ring. Sourcing this compound enables a complete SAR matrix, distinguishing the contributions of the pyrrolidinylethyl-oxo side chain from those of the phenyl substituents. Researchers can directly quantify the effect of adding a single chlorine, bromine, or methyl group on potency, selectivity, and ADME profile [1].

Pharmacological Probe for 2-Oxo-1-Pyrrolidine Neurological Target Profiling

The compound falls within the generic claims of EP1452524B1 covering 2-oxo-1-pyrrolidine derivatives for epilepsy and seizure disorders [2]. Its indole-3-yl-acetamide tail introduces additional binding features absent in simple pyrrolidine acetamides like levetiracetam. Laboratories investigating synaptic vesicle protein binding or ion channel modulation can employ this compound as a divergent scaffold to probe the tolerance of the target toward extended aromatic moieties, potentially identifying new binding pockets or selectivity mechanisms within the 2-oxo-1-pyrrolidine pharmacophore.

Negative Control for Sulfonyl-Linked Analog Selectivity Screens

The closely related sulfonyl analog (2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide) is frequently screened in protease inhibition assays . The carbonyl-linked target compound (872849-25-7) serves as the appropriate matched negative control because the replacement of SO2 with C=O alters hydrogen-bonding capacity and geometry, as discussed in Evidence Item 2. Using both compounds together allows researchers to deconvolve whether observed activity arises from the indole-pyrrolidine scaffold or the specific linker functionality .

Computational Chemistry and Docking Model Validation Set

The 1H-indol-3-yl-N-phenylacetamide core has been validated through molecular docking studies against Bcl-xL, demonstrating that substituent changes (Cl, Br) alter binding mode and score [1]. The target compound, with its unsubstituted phenyl ring and additional pyrrolidinylethyl-oxo tail, represents a more complex docking challenge. It can be used to test the predictive accuracy of docking algorithms and scoring functions when faced with flexible side chains and multi-ring systems, thereby serving as a validation compound for computational method development [1].

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